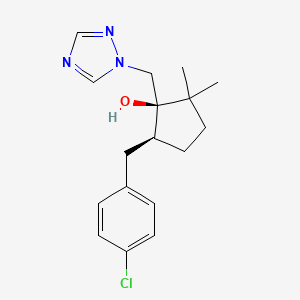

(+)-Metconazole

Description

Structure

3D Structure

Properties

CAS No. |

115850-27-6 |

|---|---|

Molecular Formula |

C17H22ClN3O |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1 |

InChI Key |

XWPZUHJBOLQNMN-PBHICJAKSA-N |

SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Isomeric SMILES |

CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Canonical SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Synonyms |

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol cis-metconazole metconazole |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Metconazole chemical structure and properties

An In-depth Technical Guide to (+)-Metconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide utilized for controlling a range of fungal diseases in crops.[1][2] It functions as a systemic fungicide, inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3][4] This guide provides a comprehensive overview of the chemical structure and properties of (+)-metconazole, with a focus on its technical specifications for research and development applications.

Chemical Structure and Identification

Metconazole possesses two chiral centers, resulting in four distinct stereoisomers.[5][6][7] The commercial product is typically a mixture of these isomers.[8] The cis-isomers, a racemic mixture of (1R, 5S) and (1S, 5R) configurations, are reported to be more biologically active than the trans-isomers.[7][8] Specifically, the (1S, 5R) isomer has been identified as the most bioactive form.[4]

Table 1: Chemical Identifiers for Metconazole

| Identifier | Value | Reference |

| IUPAC Name | 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | [9][10][11] |

| CAS Number | 125116-23-6 | [3][8][9][12][13][14] |

| Chemical Formula | C₁₇H₂₂ClN₃O | [3][9][12][14][15] |

| Molecular Weight | 319.83 g/mol | [8][12][14][15] |

| InChI Key | XWPZUHJBOLQNMN-UHFFFAOYSA-N | [10][14] |

Physicochemical Properties

The physical and chemical properties of metconazole are crucial for its formulation, application, and environmental fate.

Table 2: Physical Properties of Metconazole

| Property | Value | Reference |

| Physical State | White, odorless crystalline solid | [3] |

| Melting Point | 100 - 114 °C (mixture of isomers) | [3][8][13][16] |

| 113 - 114 °C (cis-form) | [8] | |

| 90 - 92 °C (trans-form) | [8] | |

| Boiling Point | Approximately 285 °C | [3][13] |

| Vapor Pressure | 1.23 x 10⁻⁵ Pa (at 20 °C) | [3] |

| Relative Density | 1.14 - 1.307 (at 20 °C) | [3][16] |

Table 3: Solubility and Partition Coefficients of Metconazole

| Property | Value | Reference |

| Solubility in Water (20 °C) | 15 - 30.4 mg/L | [3][8][17] |

| 18.7 ± 1.0 mg/L (cis-isomer) | [16] | |

| 13.6 ± 1.7 mg/L (trans-isomer) | [16] | |

| Solubility in Organic Solvents (20 °C) | ||

| Acetone | 238.9 - 363 g/L | [3][17] |

| Dichloromethane | 481 g/L | [17] |

| Ethyl Acetate | 260 g/L | [17] |

| Hexane | 1.40 g/L | [17] |

| Methanol | 235 - 403 g/L | [3][17] |

| 2-Propanol | 132 g/L | [17] |

| Toluene | 103 g/L | [17] |

| Partition Coefficient (log Kow) | 3.85 (at 25 °C) | [3][17] |

| Dissociation Constant (pKa) | pKa1 = 1.08, pKa2 = 11.38 | [17] |

Biological Activity and Mode of Action

Metconazole's fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is critical in the ergosterol biosynthesis pathway in fungi.[3][4][9] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by metconazole.

Toxicology Summary

Table 4: Toxicological Data for Metconazole

| Endpoint | Value | Reference |

| Oral Acute Reference Dose (RfDoa) | 0.3 mg/kg-day | [9] |

| Oral Chronic Reference Dose (RfDoc) | 0.04 mg/kg-day | [9] |

| Hazard Classifications | Acute Tox. 4 (Oral), Repr. 2, Aquatic Chronic 2 | |

| Hazard Statements | H302: Harmful if swallowedH361d: Suspected of damaging the unborn childH411: Toxic to aquatic life with long lasting effects | [3] |

Experimental Protocols

Analytical Method for Metconazole Residue Analysis in Water

This protocol is based on the principles outlined in BASF Analytical Method No. D1501/01 for the determination of metconazole residues in drinking and surface water.[18]

1. Principle: Residues of metconazole are quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (MS/MS).[18]

2. Reagents and Materials:

-

Metconazole analytical standard

-

Methanol, HPLC grade

-

Formic acid, concentrated

-

Water, HPLC grade

-

Volumetric flasks

-

Pipettes

-

Sonicator/Vortex mixer

3. Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the metconazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Ensure complete dissolution by sonication or vortexing.[18] This solution is stable for at least 3 months when stored under refrigeration.[18]

-

Working Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 0.1% formic acid in methanol).[18]

4. Sample Preparation:

-

Water samples are typically analyzed directly or after a simple filtration step.

5. LC-MS/MS Analysis:

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Monitor the ion transitions for metconazole. The primary transition for quantification is typically m/z 320 -> 70, with a confirmatory transition at m/z 322 -> 70.[18]

-

Quantification: Calculate the concentration of metconazole in the samples by comparing the peak areas to those of the external calibration standards.[18]

Caption: General workflow for the analysis of metconazole in water samples.

Conclusion

This technical guide provides essential data on the chemical structure, physicochemical properties, biological activity, and analytical methodology for (+)-metconazole. The information compiled herein serves as a valuable resource for researchers, scientists, and professionals involved in the development and assessment of this important fungicide.

References

- 1. Toxicity, bioactivity of triazole fungicide metconazole and its effect on mycotoxin production by Fusarium verticillioides: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. METCONAZOLE | 125116-23-6 [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Enantiomer/stereoisomer-specific residues of metalaxyl, napropamide, triticonazole, and metconazole in agricultural soils across China - ProQuest [proquest.com]

- 6. Enantiomer/stereoisomer-specific residues of metalaxyl, napropamide, triticonazole, and metconazole in agricultural soils across China - ProQuest [proquest.com]

- 7. Metconazole [sitem.herts.ac.uk]

- 8. Metconazole [drugfuture.com]

- 9. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 11. Metconazole | CAS 125116-23-6 | LGC Standards [lgcstandards.com]

- 12. scbt.com [scbt.com]

- 13. accustandard.com [accustandard.com]

- 14. Metconazol PESTANAL®, analytical standard, mixture of stereoisomers | Sigma-Aldrich [sigmaaldrich.com]

- 15. merckindex.rsc.org [merckindex.rsc.org]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. agriculture.basf.com [agriculture.basf.com]

- 18. epa.gov [epa.gov]

Enantioselective Synthesis of (+)-Metconazole: A Technical Guide and Future Outlook

Executive Summary

Metconazole (B41703), a broad-spectrum triazole fungicide, possesses two stereogenic centers, resulting in four possible stereoisomers. Research has demonstrated that the fungicidal activity and toxicological profiles of these isomers differ significantly, with the (+)-enantiomer exhibiting desirable properties. Despite the clear advantages of using an enantiomerically pure form, a comprehensive, publicly available, and detailed experimental protocol for the direct enantioselective synthesis of (+)-Metconazole remains elusive in peer-reviewed literature and patents. The current established method for obtaining enantiopure Metconazole relies on the synthesis of the racemic mixture followed by chiral resolution.

This technical guide provides an in-depth overview of the current state of Metconazole synthesis. It details the established methods for producing racemic Metconazole, provides a thorough analysis of the successful chiral separation techniques used to isolate the desired (+)-enantiomer, and explores potential future strategies for achieving a direct enantioselective synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of agrochemicals and stereoselective synthesis.

Established Synthesis of Racemic Metconazole

The synthesis of racemic Metconazole has been approached through various routes, with a common strategy involving the preparation of the key intermediate, 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, followed by the introduction of the triazole moiety.

Synthesis of Key Intermediate: 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone

Several patented methods describe the synthesis of this crucial cyclopentanone (B42830) intermediate. One common approach involves the reaction of 2,2-dimethylcyclopentanone (B1329810) with p-chlorobenzyl chloride. Another documented route starts from succinic acid and propionyl chloride, proceeding through several steps to yield the target ketone.[1] These methods, while effective for producing the racemic intermediate, do not incorporate stereocontrol.

Formation of Racemic Metconazole

The final step in the synthesis of racemic Metconazole typically involves the reaction of the key cyclopentanone intermediate with a triazole source. One patented method describes the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with sodium 1,2,4-triazole (B32235) and trimethylsulfoxonium (B8643921) bromide in the presence of sodium hydroxide (B78521) and N-methylpyrrolidone at 110°C, affording Metconazole in an 85% yield.[2]

Table 1: Summary of a Representative Synthesis of Racemic Metconazole [2]

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, Sodium 1,2,4-triazole, Trimethylsulfoxonium bromide | Sodium hydroxide, N-methylpyrrolidone, 110°C, 5 h | Racemic Metconazole | 85% |

Experimental Protocol: Synthesis of Racemic Metconazole[2]

To a 500 ml reaction flask equipped with a stirrer, thermometer, gas introduction tube, and distillation device, add 50 grams (approx. 0.2 mole) of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone (95% purity), 18.5 grams (approx. 0.2 mole) of sodium 1,2,4-triazole, 5 grams (0.125 mole) of solid sodium hydroxide, and 120 ml of N-methylpyrrolidone. The mixture is stirred and heated to 110°C. Nitrogen gas is bubbled through the reaction mixture (flow rate approx. 30 L/min). While maintaining the nitrogen flow, 38 grams (approx. 0.22 moles) of trimethylsulfoxonium bromide is added in batches over 4 hours. After the addition is complete, nitrogen bubbling is continued for an additional hour. The reaction progress is monitored by HPLC until the starting ketone is consumed (<1%). After stopping the nitrogen flow, about 10 ml of liquid is evaporated. The mixture is then concentrated under reduced pressure. Water and dichloroethane are added for extraction. The organic layer is separated, concentrated, and the residue is recrystallized from methanol (B129727) and dried to yield 54.5 g of Metconazole as a white solid (85% yield).

Chiral Resolution of Metconazole Stereoisomers

The most well-documented and currently practiced method for obtaining enantiomerically pure (+)-Metconazole is through the separation of the racemic mixture. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been successfully employed for this purpose.[3][4]

Chromatographic Separation Methods

Chiral stationary phases (CSPs) are crucial for the successful separation of Metconazole's stereoisomers. Studies have shown that amylose (B160209) tris(3,5-dimethylphenylcarbamate)-coated CSPs exhibit excellent chiral recognition capabilities for Metconazole.[3][4] By optimizing factors such as the mobile phase composition (e.g., CO2/ethanol mixture for SFC), column temperature, and flow rate, baseline separation of all four stereoisomers can be achieved with enantiomeric excess (ee) values exceeding 98%.[3][4]

Table 2: Exemplary Conditions for Chiral Separation of Metconazole Stereoisomers

| Technique | Chiral Stationary Phase | Mobile Phase | Key Findings | Reference |

| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/ethanol | Excellent chiral recognition, ee > 98% for all stereoisomers | [3][4] |

| HPLC | Enantiopak OD | n-hexane/ethanol (97:3, v/v) | Effective separation for quantitative analysis | [5] |

Experimental Protocol: General Approach to Chiral SFC Separation[3][4]

A racemic mixture of Metconazole is dissolved in a suitable solvent (e.g., ethanol). The solution is injected onto a column packed with an amylose-based chiral stationary phase. The separation is performed using a supercritical fluid chromatograph equipped with a suitable detector. The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., ethanol). The composition of the mobile phase, flow rate, column temperature, and back pressure are optimized to achieve baseline separation of the stereoisomers. The fractions corresponding to each enantiomer are collected, and the solvent is evaporated to yield the optically pure products. The enantiomeric excess of the separated isomers is determined by analytical chiral HPLC or SFC.

Proposed Enantioselective Synthesis Strategies

While a definitive published method is lacking, established principles of asymmetric synthesis allow for the proposal of several plausible routes to (+)-Metconazole. These strategies focus on the stereoselective construction of key chiral intermediates.

Proposed Pathway 1: Asymmetric Hydrogenation

This approach involves the synthesis of an unsaturated precursor to the cyclopentanone intermediate, followed by an asymmetric hydrogenation step to establish the desired stereocenter.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of (+)-Metconazole in Fungi

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metconazole (B41703) is a potent, broad-spectrum triazole fungicide widely utilized in agriculture. Its efficacy stems from a highly specific mechanism of action targeting a crucial enzyme in the fungal sterol biosynthesis pathway. This guide provides a detailed examination of the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate the antifungal properties of its most active stereoisomer, (+)-metconazole. Particular emphasis is placed on the quantitative aspects of its activity and the experimental procedures required for its evaluation.

Primary Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action of metconazole is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Metconazole belongs to the demethylation inhibitor (DMI) class of fungicides.[4][5]

Molecular Target: Cytochrome P450 14α-Demethylase (CYP51)

Metconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51 or Erg11.[1][6][7] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1] The inhibitory action is achieved through the binding of the nitrogen atom in the triazole ring of metconazole to the heme iron atom within the active site of the CYP51 enzyme.[1][8] This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol at the C-14 position.[1]

Stereoselectivity of Metconazole Isomers

Metconazole is a chiral molecule with four stereoisomers. Research has demonstrated a clear stereoselectivity in its fungicidal activity. The (+)-enantiomer, specifically the (1S, 5R)-metconazole isomer, exhibits the highest level of antifungal activity.[9][10] Molecular docking studies have corroborated these findings, showing that (1S, 5R)-metconazole has the strongest binding energy and the shortest binding distance to the fungal CYP51B enzyme compared to the other three stereoisomers.[9] The fungicidal activity of (1S, 5R)-metconazole has been reported to be 13.9 to 23.4 times higher than that of the least active (1R, 5S)-metconazole isomer against certain fungal pathogens.[9]

Downstream Cellular and Physiological Effects

The inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis trigger a cascade of detrimental effects within the fungal cell.

Alteration of Fungal Cell Membrane Integrity

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol, severely compromise the integrity and functionality of the fungal cell membrane.[1][11][12] This leads to increased membrane permeability, leakage of cellular contents, and disruption of essential membrane-associated processes.[13]

Inhibition of Fungal Growth and Development

The compromised cell membrane and accumulation of toxic sterols result in the inhibition of several key fungal developmental processes. Metconazole has been shown to significantly inhibit:

-

Mycelial Growth: The vegetative growth of the fungal hyphae is arrested.[4][14]

-

Conidium Formation and Germination: The production and subsequent germination of asexual spores are prevented.[4][14]

-

Germ Tube Elongation: The initial hyphal outgrowth from a germinating spore is inhibited.[4][14]

These inhibitory effects ultimately lead to a fungistatic or fungicidal outcome, depending on the fungal species and the concentration of metconazole.[15]

Quantitative Data on Metconazole Activity

The potency of metconazole and its enantiomers has been quantified against a range of fungal pathogens. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Metconazole Against Various Fungal Pathogens

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Fusarium graminearum | Mean EC50 (pre-2000 isolates) | 0.0240 | [12] |

| Fusarium graminearum | Mean EC50 (2000-2014 isolates) | 0.0405 | [12] |

| Fusarium pseudograminearum | Mean EC50 | 0.0559 | [16] |

| Pyricularia oryzae | Concentration for ~28.46% inhibition | 0.1 | [17] |

| Pyricularia oryzae | Concentration for >60% inhibition | 0.5 | [17] |

| Corynespora cassiicola | Mean EC50 | 0.78 ± 0.41 | [17] |

Table 2: Binding Affinity of Azole Fungicides to Fungal CYP51

| Azole Fungicide | Fungal Species | Parameter | Value | Reference |

| Clotrimazole | Candida albicans | Kd | 10 - 26 µM | [18] |

| Econazole | Candida albicans | Kd | 10 - 26 µM | [18] |

| Itraconazole | Candida albicans | Kd | 10 - 26 µM | [18] |

| Ketoconazole | Candida albicans | Kd | 10 - 26 µM | [18] |

| Miconazole | Candida albicans | Kd | 10 - 26 µM | [18] |

| Voriconazole | Candida albicans | Kd | 10 - 26 µM | [18] |

| Fluconazole | Candida albicans | Kd | 47 µM | [18] |

Fungal Resistance Mechanisms to Metconazole

The emergence of resistance to metconazole is a significant concern in agriculture. The primary mechanisms of resistance include:

-

Point Mutations in the CYP51 Gene: Alterations in the amino acid sequence of the CYP51 enzyme can reduce the binding affinity of metconazole to its target site.[19][20]

-

Overexpression of the CYP51 Gene: An increased production of the CYP51 enzyme can effectively dilute the concentration of the fungicide, requiring higher doses to achieve an inhibitory effect.[1][21]

-

Increased Efflux Pump Activity: Fungal cells can actively transport the fungicide out of the cell through the action of membrane-bound efflux pumps, reducing its intracellular concentration.[22]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of (+)-metconazole.

Fungal Mycelial Growth Inhibition Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of metconazole against a fungal species.

Protocol:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for several days to promote sporulation.

-

Harvest fungal spores by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.[3]

-

-

Preparation of Metconazole Solutions:

-

Prepare a stock solution of metconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).[3]

-

-

Inoculation and Incubation:

-

Add the standardized fungal spore suspension to each well of the microtiter plate.

-

Include positive (no fungicide) and negative (no inoculum) controls.

-

Incubate the plate at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.[23]

-

-

Data Analysis:

-

Assess fungal growth by measuring the optical density at a specific wavelength (e.g., 595 or 600 nm) using a microplate reader.[2][13]

-

Calculate the percentage of growth inhibition for each metconazole concentration relative to the positive control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the metconazole concentration and fitting the data to a dose-response curve.

-

Quantification of Ergosterol Content by HPLC

Objective: To quantify the reduction in ergosterol levels in fungal cells following treatment with metconazole.

Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungus in a liquid culture medium to a desired growth phase.

-

Expose the fungal culture to a specific concentration of metconazole for a defined period.

-

Harvest the fungal mycelia by filtration or centrifugation.

-

-

Ergosterol Extraction:

-

Saponification: Resuspend the mycelia in a solution of potassium hydroxide (B78521) in methanol (B129727) (e.g., 10% w/v) and incubate at a high temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) to hydrolyze sterol esters.[10]

-

Extraction: After cooling, add water and a non-polar solvent such as n-hexane or chloroform (B151607) to extract the ergosterol.[1][14] Vigorously mix and then separate the phases by centrifugation.

-

Collect the organic phase containing the ergosterol.

-

Evaporate the solvent to dryness under a stream of nitrogen.[10]

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).[14][24]

-

Filter the sample through a 0.2 µm syringe filter.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set to detect ergosterol (typically around 282 nm).[6]

-

Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated from known concentrations of pure ergosterol.[24]

-

CYP51 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of metconazole on the fungal CYP51 enzyme.

Protocol:

-

Preparation of Reagents:

-

Recombinant Enzyme: Use purified recombinant fungal CYP51 and cytochrome P450 reductase (CPR).[2][7]

-

Substrate: Prepare a stock solution of lanosterol in a suitable solvent like DMSO.[7]

-

Cofactor: Prepare a fresh solution of NADPH.[7]

-

Inhibitor: Prepare serial dilutions of metconazole.

-

Reaction Buffer: Use a suitable buffer such as potassium phosphate (B84403) at a specific pH (e.g., 7.4).[7]

-

-

Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, CYP51, CPR, and the various concentrations of metconazole (or vehicle control).

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7]

-

Initiate the reaction by adding the lanosterol substrate and NADPH.[7]

-

-

Reaction Termination and Analysis:

-

Data Calculation:

-

Calculate the percentage of enzyme inhibition for each metconazole concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the metconazolet concentration and fitting the data to a dose-response curve.[7]

-

Visualizations of Pathways and Workflows

Signaling Pathway of Metconazole's Action

References

- 1. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Toxicity, bioactivity of triazole fungicide metconazole and its effect on mycotoxin production by Fusarium verticillioides: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metconazole inhibits fungal growth and toxin production in major Fusarium species that cause rice panicle blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]

- 10. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. academic.oup.com [academic.oup.com]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ijesi.org [ijesi.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes | Study.com [study.com]

- 24. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 25. benchchem.com [benchchem.com]

Stereospecificity of Metconazole: A Technical Deep Dive into Enantiomeric Activity

For Researchers, Scientists, and Drug Development Professionals

Metconazole (B41703), a broad-spectrum triazole fungicide, plays a critical role in controlling a variety of fungal pathogens in agriculture. As a chiral compound with two stereocenters, metconazole exists as four stereoisomers: (1S, 5R), (1R, 5S), (1S, 5S), and (1R, 5R). Emerging research demonstrates that these enantiomers exhibit significant differences in their biological activity, including fungicidal efficacy and toxicity to non-target organisms. This technical guide synthesizes the current understanding of the stereospecific activity of metconazole enantiomers, providing a comprehensive resource for researchers, scientists, and professionals in drug development and environmental safety.

Fungicidal and Biological Activity

The antifungal activity of metconazole enantiomers is highly stereoselective, with the (1S, 5R)-isomer consistently demonstrating the most potent fungicidal effects against a range of pathogens. This stereoselectivity is primarily attributed to the differential binding affinity of the enantiomers to the target enzyme, cytochrome P450-dependent 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi.

In Vitro Fungicidal Activity

The efficacy of individual metconazole stereoisomers has been evaluated against several key fungal pathogens. The (1S, 5R)-enantiomer exhibits significantly higher activity compared to the other isomers and the racemic mixture.

Table 1: Fungicidal Activity of Metconazole Stereoisomers against Various Fungal Pathogens

| Fungal Pathogen | EC50 (mg/L) | Reference |

| (1S, 5R)-metconazole | ||

| Fusarium graminearum | 0.05 | [1] |

| Alternaria triticina | 0.08 | [1] |

| Fusarium verticillioides | Not specified, but highest activity | [2] |

| (1R, 5S)-metconazole | ||

| Fusarium graminearum | 1.17 | [1] |

| Alternaria triticina | 0.94 | [1] |

| Fusarium verticillioides | Not specified, but lowest activity | [2] |

| (1S, 5S)-metconazole | ||

| Fusarium graminearum | 0.38 | [1] |

| Alternaria triticina | 0.31 | [1] |

| (1R, 5R)-metconazole | ||

| Fusarium graminearum | 0.76 | [1] |

| Alternaria triticina | 0.52 | [1] |

| Racemic Mixture | ||

| Fusarium graminearum | 0.23 | [1] |

| Alternaria triticina | 0.19 | [1] |

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Mechanism of Action: CYP51B Inhibition

The primary mechanism of action for triazole fungicides like metconazole is the inhibition of the cytochrome P450 enzyme CYP51B, which is essential for ergosterol biosynthesis in fungi. Molecular docking studies have revealed that the (1S, 5R)-metconazole enantiomer exhibits the strongest binding affinity to CYP51B.[1] This stronger interaction is attributed to a shorter binding distance and more favorable binding energy compared to the other stereoisomers.[1] This enhanced binding directly correlates with its superior fungicidal activity.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens. As a chiral molecule, metconazole exists as four stereoisomers, with the "(+)" designation referring to the dextrorotatory enantiomeric pair. The fungicidal activity of triazoles is primarily attributed to their ability to disrupt the fungal cell membrane by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway. This guide provides a detailed technical overview of the primary biochemical target of (+)-Metconazole, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Primary Biochemical Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary biochemical target of metconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[1][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[4]

Metconazole, like other triazole fungicides, inhibits CYP51 by binding to the heme iron atom in the enzyme's active site. This binding prevents the demethylation of lanosterol, the substrate for CYP51.[3] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] This disruption of sterol composition alters the physical properties of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and cell death.[1][4]

Stereoselectivity of Metconazole Inhibition

Research has demonstrated that the fungicidal activity of metconazole is stereoselective, with the (1S, 5R)-metconazole stereoisomer exhibiting the highest efficacy.[1][5] This enhanced activity is correlated with a stronger binding affinity to the CYP51 enzyme.

Quantitative Data: Fungicidal Activity and CYP51 Binding Energy

The following tables summarize the quantitative data on the fungicidal activity of metconazole stereoisomers against two fungal pathogens, Fusarium graminearum and Alternaria triticina, and the corresponding binding energies with Cytochrome P450 CYP51B as determined by molecular docking studies.[5]

| Stereoisomer | Fungicidal Activity against Fusarium graminearum (EC50, mg/L) |

| (1S, 5R)-metconazole | 0.08 |

| Stereoisomer Mixture | 0.23 |

| (1S, 5S)-metconazole | 0.45 |

| (1R, 5R)-metconazole | 0.78 |

| (1R, 5S)-metconazole | 1.12 |

| Stereoisomer | Fungicidal Activity against Alternaria triticina (EC50, mg/L) |

| (1S, 5R)-metconazole | 0.12 |

| Stereoisomer Mixture | 0.35 |

| (1S, 5S)-metconazole | 0.88 |

| (1R, 5R)-metconazole | 1.56 |

| (1R, 5S)-metconazole | 2.81 |

| Stereoisomer | Binding Energy with CYP51B (kcal/mol) |

| (1S, 5R)-metconazole | -8.5 |

| (1S, 5S)-metconazole | -7.9 |

| (1R, 5R)-metconazole | -7.6 |

| (1R, 5S)-metconazole | -7.2 |

Signaling Pathway: Ergosterol Biosynthesis

The inhibition of CYP51 by metconazole disrupts the ergosterol biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by metconazole.

Experimental Protocols

In Vitro CYP51 Inhibition Assay (Reconstitution Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of metconazole against fungal CYP51.

1. Materials and Reagents:

-

Recombinant fungal CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus)

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

(+)-Metconazole and its individual stereoisomers

-

Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Organic solvents (e.g., ethyl acetate)

-

HPLC or GC-MS system for product analysis

2. Procedure:

-

Reconstitution of the Enzyme System:

-

Prepare phospholipid vesicles by sonication.

-

Incubate the recombinant CYP51 and NADPH-cytochrome P450 reductase with the phospholipid vesicles to form the reconstituted enzyme system.

-

-

Inhibition Assay:

-

In a reaction vessel, combine the reconstituted enzyme system, potassium phosphate buffer, and the NADPH regenerating system.

-

Add varying concentrations of (+)-Metconazole (or its stereoisomers) dissolved in a suitable solvent (e.g., DMSO). Include a solvent control without the inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, lanosterol.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the sterols.

-

Centrifuge to separate the organic and aqueous phases.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the formation of the demethylated product from lanosterol using HPLC or GC-MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of metconazole compared to the solvent control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies to investigate the binding of metconazole stereoisomers to fungal CYP51.

1. Software and Resources:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

3D structure of the fungal CYP51 protein (can be obtained from the Protein Data Bank or generated through homology modeling if a crystal structure is unavailable)

-

3D structures of the metconazole stereoisomers

2. Procedure:

-

Protein Preparation:

-

Load the 3D structure of the CYP51 protein into the modeling software.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Define the binding site, typically centered on the heme cofactor.

-

-

Ligand Preparation:

-

Generate or obtain the 3D structures of the (+)-Metconazole stereoisomers.

-

Optimize the geometry and assign partial charges to the ligand atoms.

-

-

Molecular Docking:

-

Perform the docking calculations to predict the binding poses of each metconazole stereoisomer within the active site of CYP51.

-

The docking algorithm will generate a series of possible binding conformations and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and the calculated binding energies for each stereoisomer.

-

Visualize the interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis for the observed stereoselectivity.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the inhibition of CYP51 by a test compound like (+)-Metconazole.

References

- 1. Toxicity, bioactivity of triazole fungicide metconazole and its effect on mycotoxin production by Fusarium verticillioides: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective study on chiral fungicide metconazole in four kinds of fruits: Absolute configuration, SFC-MS/MS enantioseparation, degradation and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity, bioactivity of triazole fungicide metconazole and its effect on mycotoxin production by Fusarium verticillioides: New perspective from an enantiomeric level. | Semantic Scholar [semanticscholar.org]

- 5. Systematic investigation of stereochemistry, stereoselective bioactivity, and antifungal mechanism of chiral triazole fungicide metconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Metconazole: Properties, Efficacy, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metconazole (B41703), a broad-spectrum triazole fungicide. The document details its chemical properties, mechanism of action, fungicidal efficacy, and toxicological data, presenting quantitative information in structured tables for ease of comparison. Furthermore, it outlines experimental methodologies and visualizes key biological pathways and experimental workflows.

Core Chemical and Physical Properties

Metconazole is a chiral fungicide with four stereoisomers. The commercial product is typically a mixture of these isomers.[1] The cis-isomers, a combination of the (1R,5S) and (1S,5R) forms, exhibit higher biological activity.[1] The CAS number 125116-23-6 and the molecular weight of 319.83 g/mol correspond to the isomeric mixture.[2][3]

| Property | Value | Reference |

| CAS Number | 125116-23-6 | [2][3] |

| Molecular Formula | C₁₇H₂₂ClN₃O | [2] |

| Molecular Weight | 319.83 g/mol | [2] |

| IUPAC Name | (1RS,5RS;1RS,5SR)-5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | [4] |

| Alternate Names | 5-(4-Chlorophenylmethyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | [2] |

Mechanism of Action

Metconazole's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[5] It specifically targets and blocks the enzyme cytochrome P450 14-alpha-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth.

Signaling Pathway in Fungi

The following diagram illustrates the inhibitory effect of Metconazole on the ergosterol biosynthesis pathway.

Caption: Inhibition of CYP51 by Metconazole in the fungal ergosterol biosynthesis pathway.

Fungicidal Efficacy

Metconazole demonstrates broad-spectrum activity against a variety of fungal pathogens affecting agricultural crops. It is effective for both preventative and curative treatment of fungal infections.[5]

| Crop | Fungal Pathogen | Efficacy Rating | Reference |

| Wheat | Fusarium graminearum (Fusarium Head Blight) | Good to Excellent | [6] |

| Rice | Pyricularia oryzae (Rice Blast) | Significant Inhibition | [7] |

| Hazelnut | Eastern Filbert Blight | Effective | [8] |

| Stone Fruits (Peach, Nectarine) | Brown Rot, Scab, Shot Hole | Good | [8] |

| Blueberries | Rust | Most Effective (among single active ingredients) | [8] |

Toxicological Profile

Toxicological studies have been conducted to assess the safety of Metconazole for mammals. The primary target organ for toxicity is the liver.[9][10]

Acute Toxicity

| Study Type | Species | Result | Reference |

| Oral LD₅₀ | Rat | Moderately Toxic | [11] |

| Oral LD₅₀ | Mouse | Highly Toxic | [11] |

| Dermal LD₅₀ | Rat, Rabbit | Low Toxicity | [11] |

| Inhalation LC₅₀ | Rat | Low Toxicity | [11] |

| Eye Irritation | Rabbit | Moderately Irritating | [11] |

| Skin Irritation | Rabbit | Non-irritating to Mildly Irritating | [10][11] |

| Skin Sensitization | Guinea Pig | Not a Sensitizer | [11] |

Chronic Toxicity and Other Endpoints

| Study Type | Species | Key Findings | NOAEL | Reference |

| 90-Day Oral | Rat | Liver effects (hypertrophy, vacuolation) | - | [9] |

| 90-Day Oral | Dog | Cataracts, effects on blood, liver, kidney, spleen at high doses | - | [9] |

| 2-Year Chronic | Rat | Increased liver and spleen weights | 4.3 mg/kg/day | [10] |

| Carcinogenicity | Rat, Mouse | No treatment-related increase in tumors | - | [9] |

| Developmental Toxicity | Rabbit | Maternal toxicity at 270 mg/kg/day; No embryo/fetal toxicity at tested doses | Maternal: 90 mg/kg/day; Embryo/fetal: 270 mg/kg/day | [11] |

Experimental Protocols

Synthesis of Metconazole

Several methods for the synthesis of Metconazole have been reported. A common approach involves the following key steps:

-

Preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone: This intermediate is synthesized through a multi-step process, often starting from simpler cyclic ketones.

-

Reaction with a Triazole Intermediate: The cyclopentanone (B42830) derivative is then reacted with a triazole-containing reagent. For example, one method involves reacting it with sodium 1,2,4-triazole (B32235) and trimethylsulfoxonium (B8643921) bromide in N-methylpyrrolidone.[12]

-

Purification: The final product is purified through recrystallization from a solvent such as methanol (B129727) to yield Metconazole as a white solid.[12]

A schematic of a synthesis workflow is presented below.

Caption: A generalized workflow for the synthesis of Metconazole.

Analytical Methodology for Residue Detection

The determination of Metconazole residues in environmental samples like water is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Sample Preparation: Water samples are often extracted using solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate Metconazole from other compounds. A gradient elution with a mobile phase consisting of solvents like methanol and water with formic acid is commonly used.

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer operating in electrospray ionization (ESI) positive mode. Specific ion transitions, such as m/z 320 -> 70 and 322 -> 70, are monitored for quantification and confirmation.[13]

-

Quantification: The concentration of Metconazole is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.[13]

Off-Target Signaling Pathways

Recent research has begun to explore the effects of Metconazole on non-target organisms, with studies in zebrafish embryos identifying impacts on specific signaling pathways.

Wnt/β-catenin Signaling Pathway

Exposure to Metconazole has been shown to upregulate genes within the Wnt/β-catenin signaling pathway in zebrafish embryos, which may contribute to its observed cardiotoxicity.[14]

Caption: Proposed mechanism of Metconazole-induced cardiotoxicity via the Wnt/β-catenin pathway.

AGE-RAGE Signaling Pathway

Stereoselective cardiotoxic effects of Metconazole in zebrafish have also been linked to the AGE-RAGE signaling pathway, with alterations in the expression of associated genes.[15] The 1S,5S-MEZ isomer exhibited stronger cardiotoxicity than the 1R,5R-MEZ isomer in these studies.[15] Further investigation into these off-target effects is crucial for a complete understanding of the environmental and health impacts of Metconazole.

References

- 1. Metconazole [sitem.herts.ac.uk]

- 2. scbt.com [scbt.com]

- 3. accustandard.com [accustandard.com]

- 4. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]

- 11. canada.ca [canada.ca]

- 12. METCONAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. epa.gov [epa.gov]

- 14. Stereo-selective cardiac toxicity induced by metconazole via oxidative stress and the wnt/β-catenin signaling pathway in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective cardiotoxic effects of metconazole on zebrafish (Danio rerio) based on AGE-RAGE signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (+)-Metconazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Metconazole, a broad-spectrum triazole fungicide, is utilized for the control of a variety of fungal diseases in agriculture. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1] This technical guide provides a comprehensive overview of the toxicological profile of (+)-Metconazole, drawing from a range of studies conducted across various species and endpoints. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and safety assessment. The primary target organs for metconazole (B41703) toxicity have been identified as the liver, kidney, and spleen.[2][3] It is classified as "not likely to be carcinogenic to humans" due to a non-genotoxic mode of action.[2] Developmental effects have been noted, particularly in rabbits, with some debate among regulatory bodies regarding their interpretation.[4] This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the toxicological characteristics of (+)-Metconazole.

Acute Toxicity

(+)-Metconazole exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes of exposure.[2][4]

Data Presentation: Acute Toxicity

| Study Type | Species | Route | Value | Toxicity Category | Reference |

| Oral LD50 | Mouse | Oral | >566 mg/kg | III | [2] |

| Oral LD50 | Rat | Oral | >566 - >1459 mg/kg | III | [2] |

| Dermal LD50 | Rat | Dermal | >2000 mg/kg | III | [2] |

| Dermal LD50 | Rabbit | Dermal | >2000 mg/kg | III | [2] |

| Inhalation LC50 (4h) | Rat | Inhalation | >5.6 mg/L | IV | [2] |

| Eye Irritation | Rabbit | Ocular | Moderately irritating | III | [2] |

| Dermal Irritation | Rabbit | Dermal | Mildly irritating | IV | [2] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | N/A | [2] |

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Experimental Protocols: Acute Toxicity Studies

Oral LD50 Study (Rat)

-

Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or similar.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley), typically females, are used.

-

Procedure: A single dose of (+)-Metconazole is administered by oral gavage. The study starts with a sighting study to determine the appropriate starting dose. Subsequently, a stepwise procedure is used with a small number of animals at each step. The outcome of each step determines the dose for the next.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 value is estimated based on the mortality data.

Dermal and Eye Irritation Study (Rabbit)

-

Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Test Animals: Albino rabbits are used for these studies.

-

Dermal Irritation Protocol: A small area of the rabbit's skin is clipped free of fur. A single dose of (+)-Metconazole is applied to the skin and covered with a gauze patch. The patch is removed after a set period (e.g., 4 hours), and the skin is observed for signs of irritation (erythema and edema) at various time points (e.g., 1, 24, 48, and 72 hours).

-

Eye Irritation Protocol: A single dose of (+)-Metconazole is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctivitis) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The severity of irritation is scored and classified according to a standardized system.

Dermal Sensitization Study (Guinea Pig)

-

Guideline: OECD Guideline 406 (Skin Sensitisation), typically the Buehler or Magnusson-Kligman test.

-

Test Animals: Guinea pigs are the preferred species.

-

Procedure: The study involves an induction phase and a challenge phase. During the induction phase, the test substance is repeatedly applied to the skin of the guinea pigs, with or without an adjuvant to enhance the immune response. After a rest period, the animals are challenged with a non-irritating concentration of the substance.

-

Observations: The skin is observed for signs of an allergic reaction (erythema and edema) following the challenge dose.

-

Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Subchronic and Chronic Toxicity

The liver is a primary target organ for (+)-Metconazole in subchronic and chronic oral toxicity studies across multiple species, including rats, mice, and dogs.[2] Effects on the spleen and kidneys have also been observed.[2][5]

Data Presentation: Subchronic and Chronic Toxicity

| Study Type | Species | Duration | NOAEL | LOAEL | Key Effects | Reference |

| Oral | Rat | 28-day | 9.1 mg/kg/day | 90.5 mg/kg/day | Decreased body weight, increased liver and kidney weight, hepatocellular hypertrophy and vacuolation. | [2] |

| Oral | Rat | 90-day | 6.4 mg/kg/day | 19.2 mg/kg/day | Increased spleen weight and hepatic vacuolation. | [2] |

| Oral | Mouse | 90-day | - | - | Liver histopathological changes. | [2] |

| Oral | Dog | 90-day | - | 600 ppm | Decreased food consumption and body weight gain, cataracts at high dose, effects on blood cells, histopathological changes in liver, kidney, and spleen. | [2] |

| Oral | Rat | 2-year | 4.3 mg/kg/day | 13.1 mg/kg/day | Increased liver weights, hepatocellular lipid vacuolation, and centrilobular hypertrophy. Increased spleen weight in females. | [2] |

| Oral | Dog | 1-year | - | - | Decreased body weight gain, Kupffer cell pigmentation, increased alkaline phosphatase. | [2] |

Experimental Protocols: Subchronic and Chronic Toxicity Studies

90-Day Oral Toxicity Study (Rat)

-

Guideline: OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

-

Test Animals: Young adult rats (e.g., Sprague-Dawley), with an equal number of males and females per group.

-

Procedure: (+)-Metconazole is administered daily via the diet, drinking water, or by gavage for 90 days. Typically, three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are conducted. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.

1-Year Oral Toxicity Study (Dog)

-

Guideline: OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents), extended to one year.

-

Test Animals: Beagle dogs are commonly used, with an equal number of males and females per group.

-

Procedure: (+)-Metconazole is administered daily, typically in capsules, for one year. Three dose levels and a control group are standard.

-

Observations: Similar to the 90-day rat study, observations include daily clinical signs, regular body weight and food consumption measurements, ophthalmoscopic examinations, and periodic hematology and clinical chemistry. A comprehensive necropsy and histopathological examination of organs and tissues are performed at termination.

-

Endpoint: Determination of the NOAEL and LOAEL based on the long-term effects of the compound.

Carcinogenicity

(+)-Metconazole is classified as "not likely to be carcinogenic to humans" based on studies in rats and mice.[2] Liver tumors observed in mice are considered to occur through a non-genotoxic, mitogenic mode of action.[2]

Data Presentation: Carcinogenicity

| Study Type | Species | Duration | Results | Reference |

| Carcinogenicity | Rat | 2 years | No treatment-related increase in tumors. | [2] |

| Carcinogenicity | Mouse | 18 months | Liver tumors observed, considered to have a non-genotoxic, mitogenic mode of action. | [2] |

Experimental Protocol: Carcinogenicity Study (Mouse)

-

Guideline: OECD Guideline 451 (Carcinogenicity Studies).

-

Test Animals: Mice (e.g., CD-1), with a sufficient number of animals per sex and group to allow for statistical analysis of tumor incidence.

-

Procedure: (+)-Metconazole is administered in the diet for the majority of the animal's lifespan (typically 18 months for mice). At least three dose levels and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term studies.

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured regularly. A complete necropsy is performed on all animals, and all tissues are examined microscopically for neoplastic and non-neoplastic lesions.

-

Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Genotoxicity

(+)-Metconazole is considered to be non-genotoxic based on a battery of in vitro and in vivo assays.[2]

Data Presentation: Genotoxicity

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and without S9 | Negative | [2] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive (with S9) | [2] |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative | [2] |

Experimental Protocols: Genotoxicity Assays

Bacterial Reverse Mutation Assay (Ames Test)

-

Guideline: OECD Guideline 471 (Bacterial Reverse Mutation Test).

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to various concentrations of (+)-Metconazole in the presence and absence of a metabolic activation system (S9 mix from rat liver). The bacteria are then plated on a minimal medium lacking the required amino acid.

-

Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Test

-

Guideline: OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).[6]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[6]

-

Procedure: The cells are exposed to (+)-Metconazole at several concentrations, with and without metabolic activation.[6] After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are prepared for microscopic examination.

-

Observations: Metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. Offspring and parental toxicity in a two-generation rat study were observed only at the highest dose tested.[2] Developmental effects, including skeletal variations, have been observed in rats, generally at maternally toxic doses.[2] In rabbits, developmental effects have been noted, with some discrepancies in interpretation between regulatory agencies.[4]

Data Presentation: Reproductive and Developmental Toxicity

| Study Type | Species | NOAEL (Parental) | LOAEL (Parental) | NOAEL (Offspring/Developmental) | LOAEL (Offspring/Developmental) | Key Effects | Reference |

| 2-Generation Reproduction | Rat | - | Highest dose | - | Highest dose | Reduced fetal body weights and decreased viability in F1 and F2 offspring at the highest dose, which also caused parental toxicity. | [3] |

| Developmental | Rat | - | 30 mg/kg/day (maternal) | - | 30 mg/kg/day | Increased skeletal variations. At 75 mg/kg/day, increased post-implantation loss and visceral abnormalities. | [2] |

| Developmental | Rabbit | 90 mg/kg/day (maternal, dermal) | 270 mg/kg/day (maternal, dermal) | 270 mg/kg/day (dermal) | >270 mg/kg/day (dermal) | Maternal toxicity at the highest dose. No embryo/fetal developmental toxicity noted. | [4] |

| Developmental | Rabbit | 2 mg/kg/day (maternal, oral) | - | - | - | Craniofacial malformations in fetuses at the next higher dose level (PMRA interpretation). | [4] |

Experimental Protocols: Reproductive and Developmental Toxicity Studies

Two-Generation Reproduction Toxicity Study (Rat)

-

Guideline: OECD Guideline 416 (Two-Generation Reproduction Toxicity).

-

Test Animals: Male and female rats (e.g., Sprague-Dawley).

-

Procedure: The F0 generation is exposed to (+)-Metconazole in the diet before mating, during mating, gestation, and lactation. The F1 offspring are then selected and also exposed to the test substance through to the production of the F2 generation.

-

Observations: A wide range of parameters are evaluated in both parental animals and offspring, including reproductive performance (mating, fertility, gestation length), offspring viability, growth, and development. Gross and microscopic examinations of reproductive organs are also performed.

-

Endpoint: The NOAELs for parental, reproductive, and offspring toxicity are determined.

Developmental Toxicity Study (Rabbit)

-

Guideline: OECD Guideline 414 (Prenatal Developmental Toxicity Study).

-

Test Animals: Pregnant rabbits.

-

Procedure: Pregnant rabbits are administered (+)-Metconazole, typically by gavage or dermal application, during the period of organogenesis. The dams are euthanized just before parturition.

-

Observations: Maternal parameters such as body weight, food consumption, and clinical signs are monitored. The uterine contents are examined for the number of implantations, resorptions, and live and dead fetuses. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Endpoint: The NOAELs for maternal and developmental toxicity are established.

Ecotoxicology

(+)-Metconazole is toxic to aquatic organisms.

Data Presentation: Ecotoxicology

| Test Organism | Endpoint | Value (μg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | - | - |

| Daphnia magna (Water Flea) | 48h EC50 | - | - |

| Green Algae (Scenedesmus subspicatus) | 72h EC50 | - | - |

| Earthworm (Eisenia fetida) | 14d LC50 | - | [1] |

| Honeybee (Apis mellifera) | 48h Acute Contact LD50 | - | - |

| Honeybee (Apis mellifera) | 48h Acute Oral LD50 | - | - |

Specific quantitative values for aquatic organisms were not consistently found in the provided search results, hence the placeholders. The reference indicates that such data exists and is part of the regulatory assessment.

Experimental Protocols: Ecotoxicology Studies

Fish Acute Toxicity Test

-

Guideline: OECD Guideline 203 (Fish, Acute Toxicity Test).

-

Test Organism: A standard fish species, such as rainbow trout (Oncorhynchus mykiss).

-

Procedure: Fish are exposed to a range of concentrations of (+)-Metconazole in a static, semi-static, or flow-through system for 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated at the end of the exposure period.

Daphnia sp. Acute Immobilisation Test

-

Guideline: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test).

-

Test Organism: Daphnia magna.

-

Procedure: Daphnids are exposed to various concentrations of (+)-Metconazole for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway: PXR-Mediated CYP3A4 Induction

Metconazole, as a triazole fungicide, is known to interact with cytochrome P450 enzymes. A key mechanism of liver toxicity for many xenobiotics, including some azole antifungals, involves the activation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that acts as a sensor for foreign chemicals. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements in the promoter regions of target genes, such as CYP3A4, leading to their increased transcription. This can alter the metabolism of other substances and potentially lead to the formation of toxic metabolites or cellular stress.

Caption: PXR-mediated induction of CYP3A4 by (+)-Metconazole.

Experimental Workflow: 90-Day Oral Toxicity Study in Rats

The following diagram illustrates the typical workflow for a 90-day repeated dose oral toxicity study in rats, following OECD Guideline 408.

Caption: Workflow for a 90-day oral toxicity study.

Logical Relationship: Genotoxicity Testing Strategy

The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Caption: Tiered approach for genotoxicity assessment.

References

- 1. Potential neurotoxicity, immunotoxicity, and carcinogenicity induced by metribuzin and tebuconazole exposure in earthworms (Eisenia fetida) revealed by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. canada.ca [canada.ca]

- 5. fda.gov [fda.gov]

- 6. criver.com [criver.com]

The Environmental Journey of (+)-Metconazole: A Technical Deep Dive into its Fate and Degradation

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the environmental fate and degradation pathways of the chiral fungicide, (+)-Metconazole. This document provides a comprehensive overview of its persistence in various environmental compartments, the mechanisms of its breakdown, and the methodologies employed to study these processes.

Metconazole (B41703), a broad-spectrum triazole fungicide, is a chiral molecule existing as four stereoisomers.[1] Its environmental behavior is a complex interplay of chemical and biological processes that dictate its persistence and potential impact on non-target organisms. This guide synthesizes available data to provide a clear understanding of its environmental journey.

Abiotic Degradation: A Tale of Stability

Metconazole exhibits significant stability against abiotic degradation processes, particularly hydrolysis. Across a range of environmentally relevant pH values (4, 7, and 9), metconazole is considered stable, indicating that hydrolysis is not a significant dissipation pathway in aquatic environments.[2]

While photolysis in water can occur, it is generally considered a minor route of degradation for metconazole.[2] The dissipation half-life (DT50) in water is primarily influenced by its rapid partitioning to sediment rather than photodegradation in the aqueous phase.[2]

Biotic Degradation: The Primary Route of Transformation

The primary mechanism for the breakdown of metconazole in the environment is aerobic soil metabolism.[2] Microorganisms in the soil play a crucial role in transforming the parent compound into various metabolites. Under anaerobic conditions, the degradation of metconazole is significantly slower.

Soil Metabolism and Half-Life

The persistence of metconazole in soil is influenced by soil type, organic matter content, temperature, and microbial activity. The half-life (DT50) in aerobic soil studies is a key indicator of its persistence.

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Half-life (DT50) (days) | Reference |

| Loamy Sand | 1.2 | 6.8 | 20 | 142.2 | [3] |

| Sandy Loam | 2.5 | 5.8 | 20 | 125 | [4] |

| Silt Loam | 1.8 | 7.2 | 20 | 160 | [4] |

| Clay Loam | 3.1 | 6.5 | 20 | 180 | [4] |

Water-Sediment Systems

In aquatic environments, metconazole rapidly partitions from the water column to the sediment. While degradation in the water phase is relatively fast, the overall system half-life is much longer due to the slower degradation in the sediment.

| System | Parameter | Value (days) | Reference |

| Water-Sediment System | DT50 water | 1 - 15 | [2] |

| Water-Sediment System | DT50 total system | 116 - 814 | [2] |

Degradation Pathways and Metabolites

The biodegradation of metconazole in soil leads to the formation of several key metabolites. The primary degradation pathway involves the cleavage of the triazole ring and modifications to the cyclopentyl and chlorophenyl rings. The major identified metabolites in soil are M11, M21, M30, and 1,2,4-triazole.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Peer review of the pesticide risk assessment of the active substance metconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to the Solubility of (+)-Metconazole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (+)-metconazole, a broad-spectrum triazole fungicide. The information compiled herein is intended to support research, development, and formulation activities by providing key data on its behavior in various common laboratory solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for the widely used shake-flask method.

Core Data: Solubility of (+)-Metconazole

The solubility of a compound is a critical physical property that influences its bioavailability, formulation, and environmental fate. The following tables summarize the available quantitative solubility data for (+)-metconazole in a range of common laboratory solvents. Data for the cis- and trans-isomers are presented separately where available, as stereochemistry can influence physical properties.

Table 1: Solubility of Metconazole (Isomer Mixture) in Various Solvents at 20°C

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | 0.015 | 20 | [1][2] |

| Water (pH 7) | 0.0304 | 20 | [3] |

| Methanol | 235 | 20 | [1] |

| Acetone | 238.9 | 20 | [1] |

| Dichloromethane | Slightly Soluble | Not Specified | [1][4] |

| Chloroform | Slightly Soluble | Not Specified | [1][4] |

| Ethyl Acetate | 100 µg/ml | Not Specified | [1][5] |

| Acetonitrile | 100 µg/ml | Not Specified | [5][6] |

Table 2: Solubility of Metconazole cis- and trans-Isomers in Water at 20°C

| Isomer | Solubility (mg/L) | Temperature (°C) | Reference |

| cis-Isomer | 18.7 ± 1.0 | 20 | [7][8] |

| trans-Isomer | 13.6 ± 1.7 | 20 | [7][8] |

Table 3: Solubility of Metconazole and its cis- and trans-Isomers in Organic Solvents at 20°C [8]

| Solvent | Metconazole (g/L) | cis-Isomer (g/L) | trans-Isomer (g/L) |

| Acetone | 363 | 251 | 117 |

| Methanol | 403 | 294 | 117 |

| Dichloromethane | 481 | 343 | 141 |

| Ethyl Acetate | 260 | 173 | 90.0 |

| 2-Propanol | 132 | 86.6 | 46.7 |

| Toluene | 103 | 66.2 | 38.0 |

| Hexane | 1.40 | 0.929 | 0.483 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a chemical substance like (+)-metconazole, based on internationally recognized guidelines such as OECD Guideline 105.[1][3][9]

Method 1: Shake-Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L and is the most common technique for determining equilibrium solubility.[7][10]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to achieve equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Apparatus:

-

Shaking apparatus (e.g., orbital shaker) with a thermostatically controlled water bath.

-

Glass flasks or vials with airtight stoppers.

-

Centrifuge (optional, for phase separation).

-

Syringe filters (e.g., 0.45 µm PTFE) for removing undissolved particles.

-

Analytical balance.

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).[10]

Procedure:

-

Preparation: Add an excess amount of (+)-metconazole to a flask containing the chosen solvent. The excess solid should be visually apparent throughout the experiment.

-

Equilibration: Seal the flask and place it in the shaking water bath set to the desired temperature (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test is recommended to determine the necessary equilibration time (e.g., 24 to 48 hours).[8][10]

-

Phase Separation: After equilibration, allow the flask to stand in the water bath to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Filtration: Immediately filter the supernatant using a syringe filter that is compatible with the solvent and does not adsorb the analyte. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

-

Quantification: Dilute the clear, saturated filtrate to a suitable concentration and analyze it using a validated analytical method to determine the concentration of (+)-metconazole.

-

Replication: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[8]

Method 2: Column Elution Method

This method is particularly suitable for substances with low solubilities (less than 10⁻² g/L).[1][11]

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The eluate is collected in fractions, and the concentration of the dissolved substance is measured until a plateau is reached, which represents the saturation solubility.

Apparatus:

-

Jacketed chromatography column.

-

Peristaltic pump for precise flow control.

-

Fraction collector.

-

Inert support material (e.g., glass beads, silica).

-

Thermostatically controlled water bath.

-